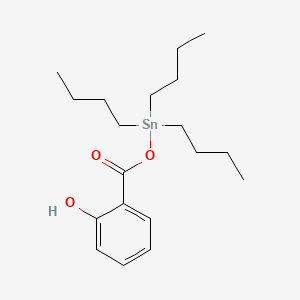
oxacyclononadecan-2-one
Descripción general
Descripción
Oxacyclononadecan-2-one, also known as 18-octadecanolide, is a macrolide compound with the molecular formula C18H34O2. It is a lactone, which is a cyclic ester, and is characterized by its large ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxacyclononadecan-2-one can be synthesized through various synthetic routes. One common method involves the cyclization of long-chain hydroxy acids. For instance, the cyclization of 18-hydroxyoctadecanoic acid under acidic conditions can yield this compound. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the catalytic hydrogenation of unsaturated fatty acids followed by cyclization. This approach allows for the large-scale production of the compound with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Oxacyclononadecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohols.
Substitution: The lactone ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the lactone ring under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted lactones and derivatives.
Aplicaciones Científicas De Investigación
Oxacyclononadecan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of oxacyclononadecan-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, leading to various biochemical effects. The lactone ring structure allows it to form stable complexes with these targets, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure plays a crucial role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Oxacyclododecan-2-one: Another macrolide with a smaller ring structure.
Oxacyclotetradecan-2-one: A macrolide with a medium-sized ring structure.
Oxacyclohexadecan-2-one: A macrolide with a larger ring structure.
Uniqueness
Oxacyclononadecan-2-one is unique due to its specific ring size, which imparts distinct chemical and physical properties. Its larger ring structure compared to other macrolides allows for different reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
oxacyclononadecan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c19-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-20-18/h1-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRBVLPTXLOMNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCCCC(=O)OCCCCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504917 | |
| Record name | 1-Oxacyclononadecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4444-85-3 | |
| Record name | 1-Oxacyclononadecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


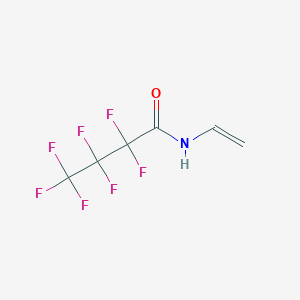
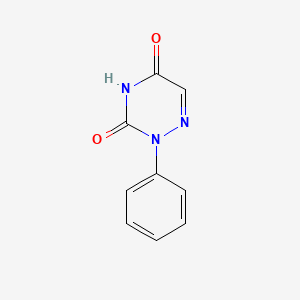
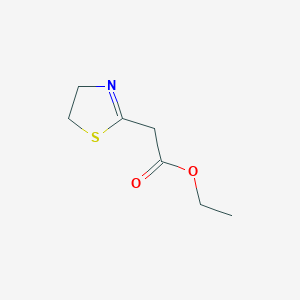
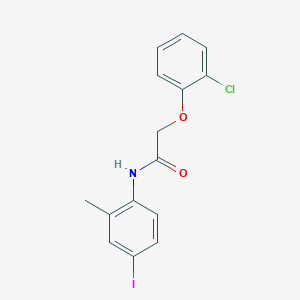

![[(2-Chloroethyl)sulfanyl]acetic acid](/img/structure/B3052656.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(2Z)-3-phenyl-2-propen-1-yl]-](/img/structure/B3052659.png)

![3-[[[(3-CHLOROBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID](/img/structure/B3052663.png)
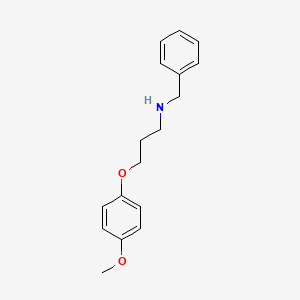

![N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxypropan-1-amine](/img/structure/B3052666.png)
